Uridine-3'-monophosphate (disodium), also known as disodium uridine-3'-monophosphate or 3'-uridylic acid, is a nucleotide that plays a crucial role in various biological processes. It belongs to the class of organic compounds known as ribonucleoside 3'-phosphates, which are essential components of RNA. This compound is characterized by the presence of a phosphate group attached to the C-3 carbon of the ribose sugar, with uracil as the nucleobase. Uridine-3'-monophosphate exists in all living organisms, from bacteria to humans, and is involved in critical cellular functions such as RNA synthesis and metabolic regulation .
Uridine-3'-monophosphate can be sourced from various biological systems and is synthesized through metabolic pathways involving nucleotides. It can also be produced synthetically for research and pharmaceutical applications.
The synthesis of uridine-3'-monophosphate (disodium) can be achieved through various methods. A notable method involves the diazotization reaction of cytidylic acid followed by hydrolysis and neutralization steps:
This method offers advantages such as high efficiency and lower production costs compared to traditional synthesis techniques.
Uridine-3'-monophosphate (disodium) has a complex molecular structure characterized by its unique arrangement of atoms:
The structural representation shows how these components are linked together, forming a nucleotide essential for RNA synthesis .
Uridine-3'-monophosphate (disodium) participates in several biochemical reactions:
These reactions are crucial for cellular metabolism and genetic information transfer .
The mechanism of action for uridine-3'-monophosphate involves its role as a substrate in RNA synthesis:
Uridine-3'-monophosphate (disodium) exhibits several notable physical and chemical properties:
These properties make it suitable for various scientific applications .
Uridine-3'-monophosphate (disodium) has several important applications in scientific research:
These applications highlight its significance in both basic research and clinical settings .
Uridine monophosphate synthase (UMPS) is a critical bifunctional enzyme catalyzing the final steps of de novo pyrimidine biosynthesis. In humans, this enzyme exists as a single polypeptide chain containing two distinct catalytic domains: an N-terminal orotate phosphoribosyltransferase (OPRTase) domain (EC 2.4.2.10) and a C-terminal orotidine-5'-monophosphate decarboxylase (OMPDC) domain (EC 4.1.1.23) [4]. The OMPDC domain specifically converts orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP) through a decarboxylation reaction. Structural studies reveal that human OMPDC exhibits an unusual catalytic mechanism. Unlike many decarboxylases, it functions without cofactors and achieves extraordinary rate enhancement (approximately 10¹⁷-fold over the uncatalyzed reaction) [1] [6].
Crystallographic analysis of human OMPDC complexed with substrates, products, and inhibitors demonstrates significant conformational plasticity within the catalytic site. The enzyme undergoes a substrate-induced transition from an open to a closed conformation, creating a tripartite catalytic pocket that precisely positions OMP for decarboxylation [1]. Notably, research challenges long-standing noncovalent mechanistic proposals. The observation of a covalent OMPD-UMP complex supports a revised mechanism involving covalent intermediates rather than solely electrostatic facilitation [1]. This catalytic versatility may also explain the enzyme’s noted promiscuity. Functionally, OMPDC exists as an obligate dimer, with residues from both monomers contributing to the formation of the active site [6]. The activity of the decarboxylase domain is highly dependent on its oligomeric state; the monomeric form exhibits low activity, while the dimeric form (specifically the 5.6 S dimer) demonstrates full catalytic capability [4]. OMP acts as an allosteric activator of its own decarboxylation, inducing positive cooperativity at higher concentrations and promoting the enzymatically active dimeric conformation [4] [10].
Table 1: Key Properties of Human UMP Synthase Domains
| Domain | EC Number | Catalytic Function | Key Structural Features | Regulation |
|---|---|---|---|---|
| OPRTase (N-terminal) | 2.4.2.10 | Catalyzes transfer of ribose-5-phosphate from PRPP to orotate, forming OMP | Dimeric interface; flexible catalytic loop; substrate-induced conformational change | Activated by low [OMP], phosphate, ADP |
| OMPDC (C-terminal) | 4.1.1.23 | Decarboxylates OMP to form UMP | Cofactor-independent; obligate dimer; tripartite catalytic site | Allosteric activation by OMP; requires dimerization (5.6 S form) |
While de novo synthesis via UMPS generates UMP, the isomeric form uridine-3'-monophosphate (3'-UMP) primarily arises through salvage pathways involving substrate-specific kinase phosphorylation of uridine. Uridine kinase (EC 2.7.1.48) catalyzes the direct ATP-dependent phosphorylation of uridine to form UMP, including the 3'-isomer under specific cellular conditions [10]. This kinase exhibits low substrate affinity, making the reaction rate highly sensitive to intracellular uridine concentrations [9] [10]. The resulting UMP (a mixture of 5' and 3' forms) serves as a pivotal metabolic node. It is readily phosphorylated further by nucleotide kinases:
UMP + ATP → UDP + ADP UDP + ATP → UTP + ADP The phosphorylation of UMP to UDP represents a critical regulatory step. UMP/CMP kinase demonstrates distinct substrate specificity and is often subject to feedback regulation by downstream pyrimidine nucleotides like UTP and CTP [10]. This regulation helps maintain pyrimidine nucleotide homeostasis. Kinetic studies indicate that the phosphorylation of UMP is thermodynamically less favorable (ΔG ≈ +22 kJ/mol) compared to the phosphorylation of nucleosides, making it reliant on ATP concentration and the cellular energy charge [5]. Consequently, fluctuations in ATP levels or disruptions in feedback inhibition can significantly impact the flux through this pathway. Genetic deficiencies in kinases involved in this pathway, though rare, underscore their physiological importance. Mutations affecting UMPS (e.g., R96G, G429R, V109G) cause hereditary orotic aciduria, characterized by disrupted pyrimidine synthesis and accumulation of orotic acid [8]. While these mutations primarily affect the de novo pathway, they indirectly impact salvage pathway flux by altering precursor availability.
Table 2: Enzymes Involved in Uridine Phosphorylation and UMP Metabolism
| Enzyme | EC Number | Reaction Catalyzed | Substrate Specificity | Regulatory Factors |
|---|---|---|---|---|
| Uridine Kinase | 2.7.1.48 | Uridine + ATP → UMP + ADP | Specific for uridine (and cytidine in some isoforms) | Low affinity for uridine; [Uridine]-dependent flux |
| UMP/CMP Kinase | 2.7.4.14 | (UMP/CMP) + ATP → (UDP/CDP) + ADP | Specific for UMP and CMP | Feedback inhibited by UTP, CTP |
| NDPK | 2.7.4.6 | UDP + ATP ↔ UTP + ADP | Broad specificity for nucleoside diphosphates | Cellular [ATP]/[ADP] ratios; general housekeeping role |
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: